Stereochemical Identity and Receptor Affinity vs. Dexbrompheniramine
Brompheniramine (CAS 156428-33-0) is defined as a racemic mixture of stereoisomers, whereas dexbrompheniramine is the isolated, pharmacologically active (S)-(+)-enantiomer [1]. The binding affinity of the racemate for the histamine H1 receptor has been quantified with a dissociation constant (Kd) of 6.06 nM [2]. This value represents the overall affinity of the mixture. In contrast, the isolated active enantiomer, dexbrompheniramine, is expected to have a higher potency, reflecting that the (R)-(-)-enantiomer in the racemate is antihistaminically inactive [1].
| Evidence Dimension | Chirality and H1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Racemic mixture; Kd = 6.06 nM |
| Comparator Or Baseline | Dexbrompheniramine; (S)-(+)-enantiomer |
| Quantified Difference | Qualitative difference in stereochemical purity and resultant potency. |
| Conditions | In vitro binding assay (source data for Kd). |
Why This Matters
This is fundamental for procurement: brompheniramine is the correct choice for developing generic racemic formulations or conducting research on racemate pharmacology, while dexbrompheniramine is required for developing single-enantiomer products with potentially higher potency and a different patent landscape.
- [1] GuidetoPharmacology. (n.d.). brompheniramine | Ligand page. IUPHAR/BPS. View Source
- [2] MedChemExpress. (n.d.). Brompheniramine (Standard) | HY-B0480AR. View Source
